N,N'-bis[(E)-(5-bromo-2-methoxyphenyl)methylidene]biphenyl-4,4'-diamine
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Overview
Description
(E)-1-(5-BROMO-2-METHOXYPHENYL)-N-{4’-[(E)-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a complex organic compound characterized by the presence of bromine and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-BROMO-2-METHOXYPHENYL)-N-{4’-[(E)-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves multi-step organic reactions. The process begins with the bromination of 2-methoxyphenyl compounds, followed by the formation of imine linkages through condensation reactions with appropriate amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-BROMO-2-METHOXYPHENYL)-N-{4’-[(E)-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and various nucleophiles for substitution reactions. The conditions often involve ambient temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include quaternary ammonium cations, reduced derivatives, and substituted phenyl compounds.
Scientific Research Applications
(E)-1-(5-BROMO-2-METHOXYPHENYL)-N-{4’-[(E)-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (E)-1-(5-BROMO-2-METHOXYPHENYL)-N-{4’-[(E)-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Heparinoid Compounds: Structurally similar to heparin, these compounds have anticoagulant properties and are derived from marine organisms.
Uniqueness
(E)-1-(5-BROMO-2-METHOXYPHENYL)-N-{4’-[(E)-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is unique due to its specific structural features, including the presence of bromine and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H22Br2N2O2 |
---|---|
Molecular Weight |
578.3 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)-N-[4-[4-[(5-bromo-2-methoxyphenyl)methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C28H22Br2N2O2/c1-33-27-13-7-23(29)15-21(27)17-31-25-9-3-19(4-10-25)20-5-11-26(12-6-20)32-18-22-16-24(30)8-14-28(22)34-2/h3-18H,1-2H3 |
InChI Key |
LITKRTUDOBQOBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=C(C=CC(=C4)Br)OC |
Origin of Product |
United States |
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